molecular formula C15H20O3 B2976768 Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 1245708-07-9

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No.: B2976768
CAS No.: 1245708-07-9
M. Wt: 248.322
InChI Key: WTNQUMAHFJRBGX-TXEJJXNPSA-N
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Description

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound featuring a cyclohexyl ring substituted with a hydroxyphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate can be synthesized through several routes. One common method involves the alkylation of the cyclohexyl ring with a hydroxyphenyl group, followed by esterification with methanol. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate these steps.

Industrial Production Methods

In an industrial setting, large-scale synthesis often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. Catalysts such as sulfuric acid or sodium hydroxide are frequently used to drive the esterification process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate undergoes various chemical reactions:

  • Oxidation: Converts the hydroxyphenyl group to a quinone structure under strong oxidative conditions.

  • Reduction: Can reduce to the corresponding alcohol by reagents such as lithium aluminum hydride.

  • Substitution: Aromatic substitution reactions occur with electrophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

  • Oxidation: Quinones or aromatic ketones.

  • Reduction: Alcohol derivatives of the compound.

  • Substitution: Various substituted aromatics depending on the electrophile used.

Scientific Research Applications

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has extensive applications across multiple disciplines:

  • Chemistry: As a precursor in the synthesis of complex organic molecules.

  • Biology: Used in the study of enzyme interactions and metabolic pathways.

  • Medicine: Potential therapeutic agent under investigation for its pharmacological properties.

  • Industry: Intermediate in the production of polymers, fragrances, and other industrially relevant chemicals.

Mechanism of Action

The compound’s effects are mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, altering their activity.

  • Pathway Modulation: Influences various cellular pathways, particularly those involving aromatic compound metabolism.

Comparison with Similar Compounds

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is similar to other cyclohexyl esters and hydroxyphenyl derivatives. Its unique combination of functional groups distinguishes it from analogs such as:

  • Methyl 4-hydroxybenzoate: Lacks the cyclohexyl group, differing significantly in reactivity and applications.

  • Cyclohexylmethyl acetate: Does not contain the hydroxyphenyl group, leading to different chemical behavior and uses.

  • 4-Hydroxyphenylacetate: Missing the cyclohexyl group, thus affecting its biological activity and synthesis routes.

By comparing these compounds, this compound's structural uniqueness is underscored, demonstrating its specific reactivity and diverse range of applications in scientific research and industry.

Properties

IUPAC Name

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQUMAHFJRBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229970
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-67-9
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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